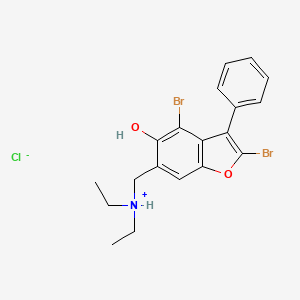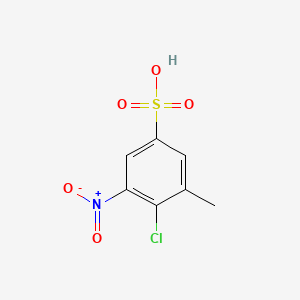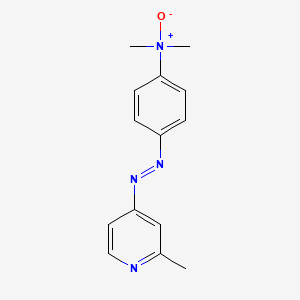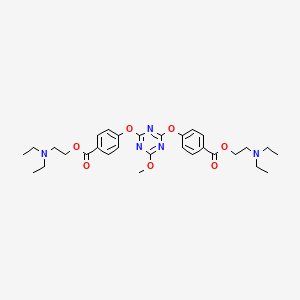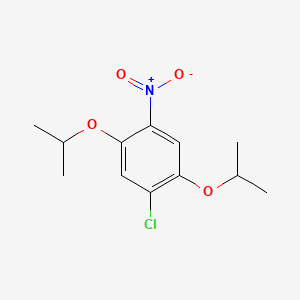
4-Chloro-2,5-diisopropoxynitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,5-diisopropoxynitrobenzene is an organic compound with the molecular formula C12H16ClNO4. It is characterized by a benzene ring substituted with a chlorine atom, two isopropoxy groups, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-diisopropoxynitrobenzene typically involves the nitration of 4-chloro-2,5-diisopropoxybenzene. This process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of large-scale reactors and precise monitoring of reaction parameters to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-diisopropoxynitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as iron and hydrochloric acid.
Substitution: Substitution reactions often involve halogenation or nitration processes.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Chloro-2,5-diisopropoxynitrobenzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of biological systems and processes.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-Chloro-2,5-diisopropoxynitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The compound's nitro group plays a crucial role in its reactivity, influencing its behavior in biological systems and chemical reactions.
Comparison with Similar Compounds
4-Chloro-2,5-diisopropoxynitrobenzene is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,5-Diisopropoxy-4-nitrochlorobenzene: Similar structure but different positions of substituents.
1-Chloro-2,5-bis(1-methylethoxy)-4-nitrobenzene: Another isomer with different functional groups.
These compounds share similarities in their chemical structure but differ in their reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
65879-43-8 |
|---|---|
Molecular Formula |
C12H16ClNO4 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
1-chloro-4-nitro-2,5-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H16ClNO4/c1-7(2)17-11-6-10(14(15)16)12(5-9(11)13)18-8(3)4/h5-8H,1-4H3 |
InChI Key |
ANYDHFJLAAOZED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1[N+](=O)[O-])OC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


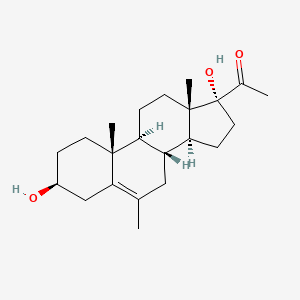
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
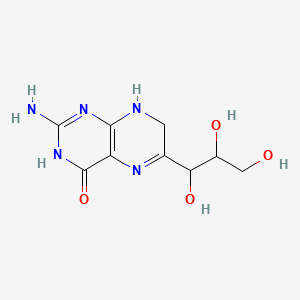
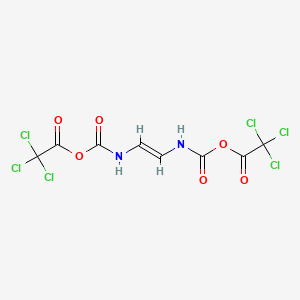


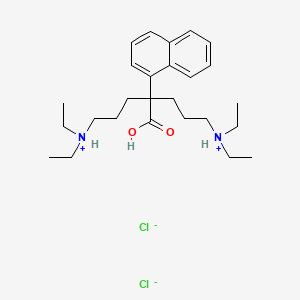
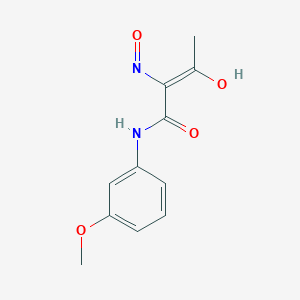
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)
